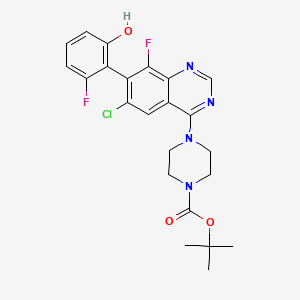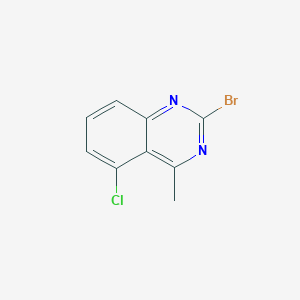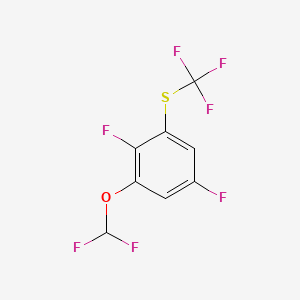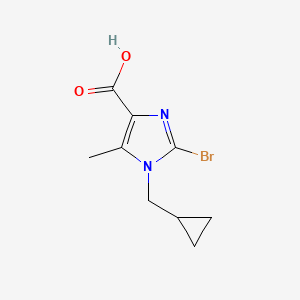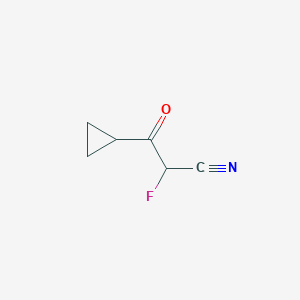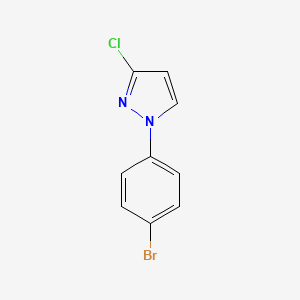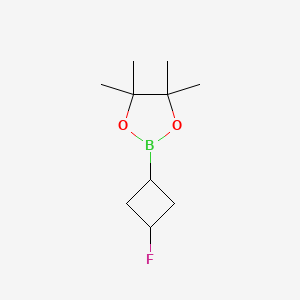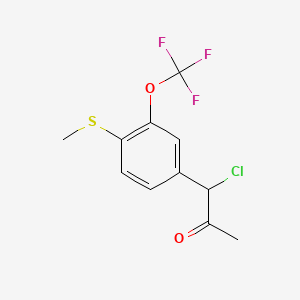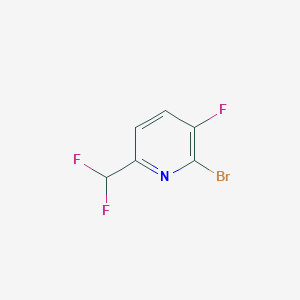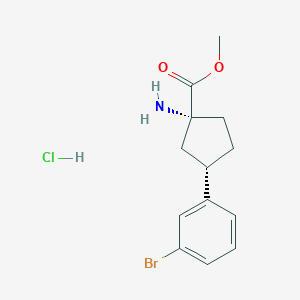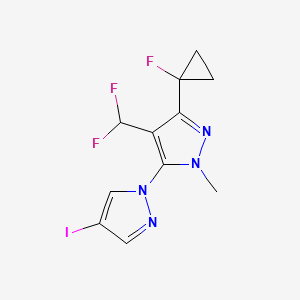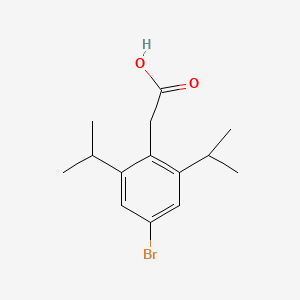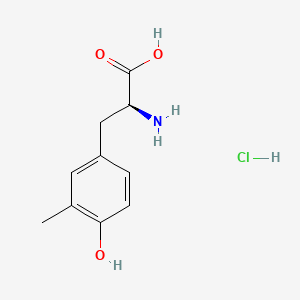
(S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical processes and potential therapeutic applications. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a phenyl ring, making it a versatile molecule in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methylbenzaldehyde and glycine.
Condensation Reaction: The aldehyde group of 4-hydroxy-3-methylbenzaldehyde reacts with the amino group of glycine under basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxy-3-methylbenzaldehyde or 4-hydroxy-3-methylbenzoic acid.
Reduction: Formation of 2-amino-3-(4-hydroxy-3-methylphenyl)propane.
Substitution: Formation of 4-chloro-3-methylphenyl derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic processes.
Pathways: It may modulate pathways related to oxidative stress, inflammation, and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-methoxyphenylpropionic acid: Similar structure but with a methoxy group instead of a methyl group.
4-Hydroxy-3-methylbenzoic acid: Lacks the amino group and propanoic acid moiety.
4-Hydroxy-3-methylphenylalanine: Contains an additional amino group on the phenyl ring.
Uniqueness
(S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it valuable in stereoselective synthesis and chiral drug development.
Propriétés
Formule moléculaire |
C10H14ClNO3 |
|---|---|
Poids moléculaire |
231.67 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-6-4-7(2-3-9(6)12)5-8(11)10(13)14;/h2-4,8,12H,5,11H2,1H3,(H,13,14);1H/t8-;/m0./s1 |
Clé InChI |
QNZNYGYTMDTDDA-QRPNPIFTSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O.Cl |
SMILES canonique |
CC1=C(C=CC(=C1)CC(C(=O)O)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


